2-Fluoro-2,2-dinitroethanol

Description

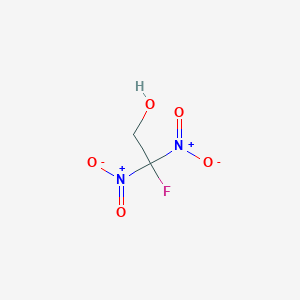

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2,2-dinitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPPEUUPARRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066141 | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17003-75-7 | |

| Record name | 2-Fluoro-2,2-dinitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17003-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-2,2-dinitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2,2-dinitroethanol

Abstract

2-Fluoro-2,2-dinitroethanol (FDNE) is a high-energy material synthon of significant interest in the development of advanced energetic compounds and specialty chemicals.[1] Its unique molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a suite of physicochemical properties that make it a valuable precursor for the synthesis of high-performance energetic plasticizers and binders. This guide provides a comprehensive overview of the synthesis, properties, stability, and analytical characterization of this compound, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction

The pursuit of novel energetic materials with enhanced performance and improved safety characteristics is a continuous endeavor in chemical science. This compound (FDNE) has emerged as a critical building block in this field. The strong electron-withdrawing nature of the fluoro-dinitro moiety makes this compound a valuable intermediate for introducing energetic functionalities into larger molecular structures.[1] This guide aims to consolidate the available technical information on FDNE, providing a detailed examination of its chemical and physical attributes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure both high yield and safety. Several synthetic routes have been reported, with a common pathway involving the formation of a dinitroethanol backbone followed by fluorination.[1]

Synthesis Pathway

A widely adopted method for the preparation of FDNE is outlined below. This process is characterized by its efficiency and the use of readily available starting materials.

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following protocol details the steps for the synthesis of this compound, adapted from established methodologies.[2]

Step 1: Nitration and Hydrolysis of Barbituric Acid

-

Barbituric acid is used as the starting material.

-

It undergoes nitration and hydrolysis using a mixture of concentrated sulfuric acid and fuming nitric acid as the nitrating agent to produce gem-dinitroacetylurea.[2]

Step 2: Formation of Dinitromethane Potassium Salt

-

The gem-dinitroacetylurea is then subjected to hydrolysis in an alkaline aqueous solution of potassium hydroxide.[2]

-

This step yields the intermediate dinitromethane potassium salt with a reported yield of 87%.[2]

Step 3: Synthesis of 2,2-Dinitroethanol Potassium Salt

-

The dinitromethane potassium salt is reacted with a 37% formaldehyde solution under alkaline conditions.[2]

-

This addition reaction results in the formation of 2,2-dinitroethanol potassium salt.[2]

Step 4: Fluorination to this compound

-

The final step involves the fluorination of the 2,2-dinitroethanol potassium salt.[2]

-

A selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) (Selectfluor), is used at room temperature.[2]

-

This reaction yields the final product, this compound, with a reported yield of up to 86%.[2]

The rationale behind this multi-step synthesis lies in the controlled introduction of the necessary functional groups. The initial nitration and subsequent hydrolysis build the dinitro core. The hydroxymethylation then adds the alcohol functionality, and the final, crucial step is the selective fluorination, which imparts the unique properties of the target molecule. The use of a selective fluorinating agent like Selectfluor is critical to avoid unwanted side reactions and ensure a high yield of the desired product.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C2H3FN2O5 |

| Molecular Weight | 154.05 g/mol [1] |

| CAS Number | 17003-75-7[1] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

| Rotatable Bond Count | 1[3] |

| Topological Polar Surface Area | 112 Ų[3] |

| Complexity | 144[3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR spectroscopy would be expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons. The chemical shifts and coupling patterns of these signals provide information about their local electronic environment.[4]

-

¹³C NMR: Carbon NMR is used to elucidate the carbon backbone of the molecule.[4]

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for detecting and characterizing the fluorine atom, confirming its presence and its local environment within the molecule.[4] The distinct chemical shifts and coupling patterns in ¹⁹F NMR are vital for identifying fluorinated compounds.[4]

-

¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide information about the nitro groups.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key characteristic absorption bands would be expected for:[4]

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-F stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ region.

-

NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound would show a molecular ion peak, and its fragmentation pattern would provide further structural confirmation.[4]

Thermal Stability and Decomposition

The thermal stability of energetic materials is a critical parameter for their safe handling and application. While specific experimental data on the thermal decomposition of this compound is not extensively available in the provided search results, general principles of thermal decomposition for similar fluorinated nitro compounds can be considered.

The thermal decomposition of related compounds like 2-fluoroethanol has been studied, revealing that unimolecular eliminations of HF and H₂O are major decomposition channels at high temperatures (1000-1200 K).[6] For this compound, it is plausible that similar elimination reactions could occur, alongside the decomposition of the dinitro moiety. The presence of the two nitro groups is expected to significantly influence the decomposition pathway and lower the decomposition temperature compared to its non-nitrated counterpart.

Caption: Plausible thermal decomposition pathways for this compound.

Applications and Reactivity

This compound serves as a crucial precursor in the synthesis of advanced energetic compounds.[1] Its primary value lies in its role as a building block for creating more complex molecules with high-energy content.[1] For instance, it can be reacted with boron oxide to form trinitroethyl borates, which are being investigated for their potential use in green-light-emitting pyrotechnic compositions.[1]

The reactivity of this compound is also demonstrated in its conversion to its corresponding methyl ether through reactions with diazomethane, highlighting its versatility as a synthon for constructing fluorinated ethers.[1] Furthermore, the tosylate derivative of this compound is a useful intermediate, as the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

Safety and Handling

As with all energetic materials, proper safety precautions are paramount when handling this compound. It is essential to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][9]

Key safety considerations include:

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof equipment.[7][9]

-

Static Discharge: Take precautionary measures against static discharge.[7][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

In case of exposure:

Conclusion

This compound is a pivotal molecule in the field of energetic materials, offering a unique combination of fluorine and dinitro functionalities. Its synthesis, while requiring careful execution, provides access to a versatile building block for the development of next-generation energetic compounds. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and thermal behavior is essential for its safe and effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of scientists and professionals in this specialized field.

References

-

Preparation method of 2-fluoro-2, 2-dinitroethanol. WIPO Patentscope. (URL: [Link])

-

Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (URL: [Link])

-

Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound. - DTIC. (URL: [Link])

- US3705197A - Bis(2-fluoro-2,2-dinitroethyl)

-

Spectroscopic Characterization and Quality Control of 2-Fluoroethanol. (URL: [Link])

-

Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17003-75-7 Name: this compound [xixisys.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-2,2-dinitroethanol

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Fluoro-2,2-dinitroethanol, a key synthon in the development of advanced energetic materials.[1] While empirical data for this specific molecule is not widely published, this document, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offers a robust predictive framework for its characterization. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to identify and verify this compound using standard analytical techniques. We will explore the anticipated features in Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-proven experimental protocols.

Introduction to this compound

This compound (CAS No. 17003-75-7, Molecular Weight: 154.05 g/mol ) is a fluorinated nitroalcohol of significant interest in materials science.[1][2] Its structure, featuring a hydroxyl group, a fluorine atom, and two nitro groups all attached to a two-carbon backbone, makes it a valuable precursor for synthesizing high-energy compounds and specialty chemicals.[1] The potent electron-withdrawing properties of the fluorodinitromethyl moiety are key to its utility in introducing energetic functionalities into larger molecules.[1]

Given its application in sensitive fields, unambiguous structural verification is paramount. This guide provides the foundational knowledge to achieve this through a multi-platform spectroscopic approach.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Maxima

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum. The expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Insights |

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | This is one of the most recognizable bands in an IR spectrum. Its broadness is due to hydrogen bonding. |

| Alkane (-CH₂) | C-H Stretch | 3000 - 2850 | Medium | Typical for sp³ hybridized C-H bonds. |

| Dinitro (-NO₂) | Asymmetric Stretch | 1600 - 1530 | Strong | The presence of two nitro groups on the same carbon will likely result in a very strong, distinct absorption in this region. |

| Dinitro (-NO₂) | Symmetric Stretch | 1370 - 1290 | Strong | This band, in conjunction with the asymmetric stretch, is a definitive indicator of a nitro group. |

| Fluoroalkane (C-F) | C-F Stretch | 1100 - 1000 | Strong | The C-F stretch is typically a strong and sharp peak. For comparison, 2-fluoroethanol shows a strong C-F absorption in this region.[3] |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Strong | This band is present in all alcohols and ethers. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Preparation : Ensure the Nicolet or Bruker FTIR spectrometer is powered on and the internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[4]

-

Background Scan : With a clean ATR crystal (typically diamond or germanium), perform a background scan. This is a critical step to ensure that the final spectrum contains only data from the sample.

-

Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for IR Data Acquisition

Caption: Standard Operating Procedure for ATR-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete structural picture.

¹H NMR Spectroscopy

-

Predicted Spectrum : The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

-

-CH₂- Group : This signal will appear as a triplet due to coupling with the adjacent single fluorine atom (JH-F coupling). The strong electron-withdrawing effect of the adjacent fluorine and two nitro groups will shift this signal significantly downfield, likely in the range of 4.5 - 5.5 ppm .

-

-OH Group : This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of 2.0 - 4.0 ppm . It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

¹³C NMR Spectroscopy

-

Predicted Spectrum : The proton-decoupled ¹³C NMR spectrum will show two signals, both of which will be split into doublets due to coupling with the fluorine atom.

-

C-OH (C1) : The carbon attached to the hydroxyl group will be coupled to the fluorine atom through two bonds (²JC-F). It is expected to appear in the range of 60 - 70 ppm .

-

C-F(NO₂)₂ (C2) : This carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded by the attached electronegative groups. Its chemical shift is predicted to be in the range of 110 - 125 ppm .

-

¹⁹F NMR Spectroscopy

-

Principles and Advantages : ¹⁹F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[5] The chemical shift range is very wide, providing excellent signal dispersion.[6]

-

Predicted Spectrum : The ¹⁹F NMR spectrum will display a single resonance.

-

This signal will be split into a triplet due to coupling with the two adjacent protons of the -CH₂- group (²JF-H).

-

The chemical shift is expected in the range of -110 to -140 ppm (relative to CFCl₃ at 0 ppm), which is typical for fluoroalkanes with adjacent electron-withdrawing groups.[7]

-

Summary of Predicted NMR Data

| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H | -CH₂- | 4.5 - 5.5 | Triplet (t) | ²JH-F ≈ 20-30 Hz |

| ¹H | -OH | 2.0 - 4.0 | Broad Singlet (br s) | N/A |

| ¹³C | C-OH | 60 - 70 | Doublet (d) | ²JC-F ≈ 15-25 Hz |

| ¹³C | C-F(NO₂)₂ | 110 - 125 | Doublet (d) | ¹JC-F ≈ 200-300 Hz |

| ¹⁹F | -CF(NO₂)₂ | -110 to -140 | Triplet (t) | ²JF-H ≈ 20-30 Hz |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[8]

-

Referencing : Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or the spectrometer's internal lock frequency calibrated to CFCl₃ is used.[8]

-

Instrument Setup : Place the sample in the NMR spectrometer. The instrument will be tuned and shimmed to optimize magnetic field homogeneity.

-

Acquisition :

-

¹H NMR : A standard pulse-acquire sequence is used.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

¹⁹F NMR : A simple pulse-acquire sequence is sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Workflow for NMR Data Acquisition

Caption: General Workflow for Multi-Nuclear NMR Analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and structural composition of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum (Electron Ionization - EI)

Under Electron Ionization (EI-MS), this compound (MW = 154.05) is expected to produce a molecular ion peak (M⁺˙) that may be weak or absent due to its instability. The fragmentation pattern will be key to identification.

-

Molecular Ion (M⁺˙) : m/z = 154.

-

Key Fragmentation Pathways :

-

Loss of NO₂ : A very common fragmentation for nitro compounds. [M - 46]⁺ = m/z 108. This is expected to be a prominent peak.

-

Loss of CH₂OH : [M - 31]⁺ = m/z 123.

-

Loss of F : [M - 19]⁺ = m/z 135.

-

Further Fragmentation : The m/z 108 fragment could further lose another NO₂ group, resulting in a fragment at m/z 62.

-

Summary of Predicted Mass Fragments

| m/z Value | Proposed Fragment | Significance |

| 154 | [C₂H₃FN₂O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₂H₃FNO₃]⁺˙ | Loss of ·NO₂ |

| 123 | [CF(NO₂)₂]⁺ | Loss of ·CH₂OH |

| 62 | [C₂H₃FO]⁺˙ | Loss of two ·NO₂ groups |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approx. 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method :

-

Injection : Inject 1 µL of the solution into the GC inlet, typically set to 250 °C.

-

Separation : Use a standard non-polar column (e.g., DB-5ms). A temperature program might start at 50 °C and ramp to 280 °C to ensure elution of the compound.

-

-

MS Method :

-

Ionization : Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range from m/z 40 to 200 to capture the molecular ion and all relevant fragments.

-

Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

-

Workflow for GC-MS Analysis

Caption: Workflow for structural analysis by GC-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, multi-nuclear NMR, and mass spectrometry data. This guide provides a detailed, predictive framework for the expected spectroscopic signatures based on established chemical principles and data from analogous compounds. The IR spectrum will confirm the presence of key -OH, -NO₂, and C-F functional groups. The combination of ¹H, ¹³C, and ¹⁹F NMR will unambiguously determine the molecular connectivity and confirm the precise location of the fluorine atom. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. By following the outlined protocols and interpretive guidelines, researchers can confidently verify the synthesis and purity of this important energetic material precursor.

References

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Grakauskas, V., & Baum, K. (1972). Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). 2-Fluoroethanol. Retrieved from [Link]

-

ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoroethanol. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17003-75-7,this compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Key Synthon in Energetic Materials

An In-depth Technical Guide to Initial Studies on 2-Fluoro-2,2-dinitroethanol

This compound (FDNE) is a fluorinated nitroalcohol that has garnered significant interest within the scientific community, particularly in the field of energetic materials.[1] It serves as a crucial precursor and a fundamental building block for the synthesis of advanced energetic compounds, including high-performance plasticizers and binders.[2] The strategic placement of a fluorine atom alongside two nitro groups on the same carbon atom imparts a unique combination of high energy content and density, making its derivatives valuable for improving the performance of rocket propellants and explosives.[1][2]

Initial research has focused on establishing efficient synthetic pathways, characterizing its fundamental physicochemical properties, and exploring its utility as a versatile synthon for more complex energetic molecules.[1] Compared to traditional energetic precursors like dinitropropanol, FDNE offers the potential for greater energy content without compromising thermal stability, a critical factor in the safety and reliability of energetic formulations.[2] This guide provides a consolidated overview of these initial studies, detailing the synthesis, properties, and foundational applications of this high-energy intermediate.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The primary challenge lies in the controlled introduction of the fluorine atom onto a highly nitrated backbone. Modern methods have been developed to overcome the limitations of earlier approaches, focusing on safety, yield, and the availability of starting materials.

A Modern Synthetic Pathway from Barbituric Acid

A notable and efficient method for preparing FDNE begins with barbituric acid, a readily available raw material. This pathway is characterized by high yields and stable, manageable steps.[3]

Experimental Protocol:

Step 1: Nitration and Hydrolysis of Barbituric Acid

-

Reaction Setup: In a suitable reaction vessel, barbituric acid is used as the starting material.

-

Nitration: A nitrating mixture of concentrated sulfuric acid and fuming nitric acid is carefully added. This reaction performs a nitration followed by in-situ hydrolysis to yield gem-dinitroacetylurea.[3]

-

Rationale: The strong acidic and nitrating environment facilitates the formation of the gem-dinitromethane moiety, which is a key structural feature.

Step 2: Alkaline Hydrolysis to Dinitromethane Potassium Salt

-

Reaction: The gem-dinitroacetylurea intermediate is subjected to hydrolysis in an alkaline aqueous solution, typically using potassium hydroxide (KOH).[1][3]

-

Product Formation: This step cleaves the molecule to form dinitromethane potassium salt with reported yields as high as 87%.[1][3]

-

Causality: The alkaline conditions promote the nucleophilic attack of hydroxide ions, leading to the cleavage of the urea structure and the formation of the stable potassium salt of dinitromethane.

Step 3: Hydroxymethylation

-

Reaction: The dinitromethane potassium salt is reacted with a formaldehyde solution (e.g., 37%) under alkaline conditions.[1][3]

-

Product Formation: This addition reaction forms 2,2-dinitroethanol potassium salt.[3]

-

Mechanism: This is a base-catalyzed aldol-type addition where the carbanion of dinitromethane acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Step 4: Selective Fluorination

-

Reaction: The final and most critical step is the fluorination of the 2,2-dinitroethanol potassium salt.

-

Reagent: A selective electrophilic fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), commonly known as Selectfluor, is used.[1][3]

-

Conditions & Yield: The reaction is typically carried out at room temperature and can achieve yields of up to 86% for the final product, this compound.[3]

-

Expert Insight: The choice of an electrophilic fluorinating agent like Selectfluor is crucial. It provides a source of "F+" that can effectively fluorinate the electron-rich carbanion of the dinitroethanol salt under relatively mild conditions, avoiding the hazards associated with using elemental fluorine.[2]

Diagram of Synthesis Pathway The following diagram illustrates the synthetic route from barbituric acid to this compound.

Caption: Multi-step synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of FDNE are fundamental to its handling, storage, and application in further syntheses. The data below has been compiled from initial studies and predictive models.

| Property | Value | Source(s) |

| CAS Number | 17003-75-7 | [1][4] |

| Molecular Formula | C₂H₃FN₂O₅ | [5] |

| Molecular Weight | 154.05 g/mol | [1][5] |

| Boiling Point | 62-64 °C (at 2 Torr)[6] | [4][6] |

| 217 °C (at 760 mmHg)[4] | ||

| Density (estimate) | 1.6894 g/cm³ | [4][6] |

| Flash Point | 85 °C | [4] |

| pKa (Predicted) | 11.14 ± 0.10 | [4][6] |

| Vapor Pressure | 0.0292 mmHg at 25°C | [4] |

| Refractive Index | 1.467 | [4] |

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile intermediate for introducing the energetic fluorodinitromethyl group [-C(F)(NO₂)₂] into larger molecules.[1]

Key Reactions and Derivatives

-

Energetic Plasticizers: FDNE is a key precursor for energetic plasticizers like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), a compound noted for its high energy content and density, making it useful in propellant binders.[7][8] The synthesis can also be reversed; FEFO can be hydrolyzed with sulfuric acid and water to yield FDNE.[9]

-

Borate Complexes: It reacts with boron oxide to form trinitroethyl borates. These compounds are being investigated for use in green-light-emitting pyrotechnic compositions, offering more environmentally friendly alternatives to traditional formulations.[1]

-

Ether Formation: The hydroxyl group of FDNE can be functionalized. For example, it can be converted to its corresponding methyl ether through reactions with diazomethane, demonstrating its utility in constructing fluorinated ethers.[1]

-

Nucleophilic Substitution Precursors: The alcohol can be converted to derivatives with excellent leaving groups, such as 2-fluoro-2,2-dinitroethyl tosylate. This tosylate can then react with various nucleophiles to produce other energetic materials like 2-fluoro-2,2-dinitroethyl azide.[1]

-

Michael Reactions: FDNE has been shown to participate in Michael addition reactions with various olefinic and acetylenic acceptors, further expanding its synthetic utility.[10]

Diagram of FDNE Application as a Synthon This diagram shows the central role of FDNE in synthesizing various energetic derivatives.

Caption: FDNE as a central precursor for diverse energetic compounds.

Safety, Handling, and Decomposition

Given its structure—containing both fluoro and nitro groups—this compound must be handled with care. While a specific, comprehensive safety data sheet is not widely available, safe handling procedures can be inferred from related fluoro-alcohols and energetic compounds.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves (e.g., neoprene), safety goggles with side-shields, and a lab coat.[11][12]

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][13]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][14]

-

Spill Management: In case of a spill, evacuate personnel, remove all ignition sources, and clean up with an inert absorbent material. Prevent the chemical from entering drains.[11][13]

Thermal Decomposition:

While specific studies on the thermal decomposition of FDNE are limited, the decomposition of analogous fluorinated and nitrated compounds suggests that upon heating, it would likely produce a mixture of toxic and corrosive gases.[1] Potential decomposition products could include nitrogen oxides (NOx), hydrogen fluoride (HF), and carbonyl fluoride (COF₂).[1] This underscores the importance of proper handling and storage to ensure thermal stability.

Conclusion

Initial studies have successfully established this compound as a valuable and accessible precursor in the field of energetic materials. Efficient and high-yield synthetic routes have been developed, and its fundamental physicochemical properties have been characterized. Its primary importance lies in its role as a synthon, enabling the introduction of the dense and energetic fluorodinitromethyl group into a variety of molecular structures. This has led to the development of advanced energetic plasticizers and provides pathways to novel pyrotechnics. Future research will likely focus on further optimizing its synthesis, exploring its reaction chemistry more deeply, and evaluating the performance characteristics of new materials derived from this potent building block.

References

-

Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol . (2016-07-05). [Link]

-

Preparation method of 2-fluoro-2, 2-dinitroethanol . WIPO Patentscope. Publication Number CN109896959. [Link]

-

Cas 17003-75-7, this compound . LookChem. [Link]

-

1-Fluoro-2,4-dinitrobenzene . Wikipedia. [Link]

-

GHS 11 (Rev.11) SDS for CAS: 17003-75-7 . [Link]

- The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound . DTIC. [Link]

- Bis(2-fluoro-2,2-dinitroethyl) formal preparation.

-

Fluoro-2,2-dinitroethoxy-, 2-fluoro-2,2-dinitromethyl-, fluorine-, and trifluoromethyl-substituted melt-castable energetic materials . ResearchGate. [Link]

-

2-Fluoroethanol | C2H5FO | CID 9737 . PubChem - NIH. [Link]

-

2 2 Difluoroethanol Manufacturer and Supplier . LECRON SHARE. [Link]

-

Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer . PMC - NIH. [Link]

-

Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances . DTIC. [Link]

-

Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Properties of Energetic Plasticizer 2,2-Dinitropropyl Trifluoropropanoate . [Link]

- Energetic plasticizer, and explosive and propellant composition containing same.

-

Enzymatic synthesis of fluorinated compounds . PMC - PubMed Central - NIH. [Link]

-

Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies . [Link]

-

Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 . PubChem. [Link]

-

Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Cas 17003-75-7,this compound | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 17003-75-7 [m.chemicalbook.com]

- 7. US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17003-75-7 Name: this compound [xixisys.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermal Stability of 2-Fluoro-2,2-dinitroethanol (FDNE)

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 2-Fluoro-2,2-dinitroethanol (FDNE), a critical energetic plasticizer and a key precursor in the synthesis of advanced energetic materials.[1] In the absence of direct, publicly available thermal decomposition data for FDNE, this guide establishes a robust analytical framework by leveraging detailed thermal analysis of a structurally analogous compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).[2] This comparative approach, grounded in the principles of chemical similarity, offers valuable insights into the expected thermal behavior of FDNE. This guide is intended for researchers, scientists, and drug development professionals working with energetic materials, providing both theoretical understanding and practical methodologies for thermal stability assessment.

Introduction: The Role of FDNE in Energetic Materials

This compound (FDNE) is a significant molecule in the field of energetic materials, primarily serving as a versatile building block for more complex, high-energy compounds.[1] Its unique structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts desirable properties to the resulting materials, including increased density and enhanced thermal stability. FDNE is a key precursor in the synthesis of various energetic plasticizers and binders, which are crucial components in modern propellant and explosive formulations. The thermal stability of FDNE is a paramount concern, as it dictates the safe handling, storage, and performance of any formulation in which it is a constituent. Understanding its decomposition kinetics and behavior under thermal stress is essential for predicting the shelf-life and ensuring the reliability of the final energetic material.

Theoretical Framework: Understanding Thermal Decomposition of Energetic Materials

The thermal decomposition of energetic materials is a complex process involving the breaking of chemical bonds and the subsequent formation of more stable, gaseous products. The stability of these materials is often assessed by determining key kinetic parameters, such as the activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally corresponds to greater thermal stability.

Several analytical techniques are employed to study thermal decomposition, with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the most prominent.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic peaks in a DSC thermogram indicate decomposition, and the onset temperature of this peak is a critical indicator of thermal stability.[3]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature range and the mass loss associated with the decomposition process.

By conducting these analyses at multiple heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods.

Comparative Thermal Analysis: Insights from 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)

Due to the limited availability of specific thermal decomposition data for FDNE, this guide utilizes data from a comprehensive study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a compound with comparable structural motifs (fluoro and nitro groups on an aromatic ring).[2] This comparative analysis allows for informed predictions regarding the thermal behavior of FDNE.

Predicted Thermal Behavior of FDNE

Based on the study of DFTNAN, the following thermal characteristics can be anticipated for FDNE:

| Parameter | Predicted Value/Behavior for FDNE (based on DFTNAN data[2]) | Significance |

| Melting Point | Expected to have a distinct melting point before decomposition. | Important for processing and formulation. |

| Decomposition Temperature (Tp) | A sharp exothermic decomposition peak is expected at elevated temperatures. | Indicates the onset of rapid, energetic decomposition. |

| Activation Energy (Ea) | A relatively high activation energy, suggesting good thermal stability. | A higher Ea implies a lower sensitivity to thermal initiation. |

| Critical Temperature of Thermal Explosion (Tb) | A key safety parameter indicating the temperature at which thermal runaway can occur. | Essential for defining safe handling and storage limits. |

| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which self-heating can lead to a runaway reaction. | Crucial for transportation and storage regulations. |

Table 1: Predicted Thermal Properties of FDNE based on Comparative Analysis with DFTNAN.

Proposed Decomposition Mechanism for FDNE

The thermal decomposition of nitro compounds is often initiated by the cleavage of the C-NO2 or O-NO bond. For FDNE, the decomposition pathway is likely to be complex, influenced by the presence of both the fluorine and hydroxyl groups. A plausible initial step is the homolytic cleavage of a C-NO2 bond, generating nitrogen dioxide (NO2) and a radical species. The presence of the fluorine atom may influence the stability of the resulting radical. Subsequent reactions would involve further fragmentation and the formation of stable gaseous products.

Based on the decomposition of similar fluorinated and nitro compounds, the expected decomposition products for FDNE could include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen fluoride (HF)

-

Water (H2O)

-

Various smaller organic fragments

The following diagram illustrates a potential initial step in the decomposition of FDNE:

Figure 1: Proposed initial decomposition step of FDNE.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability of FDNE, the following detailed protocols for DSC and TGA are recommended. These protocols are based on established methods for energetic materials.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 0.5-1.5 mg of FDNE into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to prevent the evaporation of the sample and to contain any gaseous decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 350 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature (Tonset), peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd) from the resulting thermogram.

-

Use the data from multiple heating rates to calculate the activation energy (Ea) using the Kissinger method.

-

Figure 2: Workflow for DSC analysis of FDNE.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of FDNE into an open ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 400 °C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Determine the onset temperature of mass loss and the temperature at the maximum rate of mass loss from the TGA and derivative thermogravimetric (DTG) curves, respectively.

-

Sources

"decomposition mechanism of 2-Fluoro-2,2-dinitroethanol"

An In-Depth Technical Guide to the Decomposition Mechanism of 2-Fluoro-2,2-dinitroethanol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting the Unexplored Decomposition Landscape of an Energetic Precursor

This compound (FDNE) stands as a pivotal precursor in the synthesis of advanced energetic materials and specialized chemical compounds.[1] Its unique structure, featuring a fluorine atom and two nitro groups geminal to a primary alcohol, imparts a distinct reactivity profile that is crucial for the development of next-generation high-energy-density materials. While the synthetic pathways to FDNE are relatively well-documented, a comprehensive understanding of its decomposition mechanism remains a critical yet underexplored area of research.[1][2] This guide aims to bridge that gap by providing a foundational framework for researchers, scientists, and drug development professionals to investigate the thermal and chemical degradation of FDNE. By leveraging established principles from analogous energetic materials and outlining a multi-faceted experimental and computational approach, this document serves as a roadmap to elucidating the complex reaction pathways governing the stability and decomposition of this compound.

Proposed Primary Decomposition Pathways of this compound

The decomposition of energetic materials is often initiated by the cleavage of the weakest chemical bond within the molecule. For this compound, several competing initial decomposition pathways can be postulated based on the known behavior of similar aliphatic nitro compounds and fluorinated alcohols.[3][4]

C-N Bond Homolysis: The Dominant Nitroalkane Pathway

For many aliphatic nitro compounds, the homolytic cleavage of the carbon-nitro (C-NO2) bond is a primary initiation step, particularly at elevated temperatures. This pathway is often favored due to the relatively lower bond dissociation energy of the C-N bond compared to other bonds in the molecule. In the case of FDNE, this would lead to the formation of a 2-fluoro-2-nitro-1-hydroxyethyl radical and a nitrogen dioxide (NO2) radical. The subsequent reactions of these highly reactive radical species would then propagate a complex chain reaction, leading to the formation of various smaller gaseous products.

HF Elimination: A Fluorinated Compound Characteristic

The presence of a fluorine atom and a vicinal hydrogen on the hydroxyl-bearing carbon suggests the possibility of hydrogen fluoride (HF) elimination. This pathway is a common decomposition channel for fluorinated alcohols.[3] The elimination of HF from FDNE would likely proceed through a four-membered transition state, yielding 2,2-dinitro-acetaldehyde. This intermediate would then be susceptible to further decomposition.

HONO Elimination: A Competing Nitroalkane Pathway

Another plausible decomposition route for nitroalkanes is the elimination of nitrous acid (HONO).[4] This pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the nitro group by one of the nitro group's oxygen atoms, proceeding through a five-membered ring transition state. For FDNE, this would result in the formation of 1-fluoro-1,1-dinitroethene and a molecule of HONO. The subsequent decomposition of HONO and the reactive dinitroalkene would contribute significantly to the overall decomposition process.

Caption: Proposed initial decomposition pathways of this compound.

Experimental Investigation Protocol

A robust experimental approach is essential to validate the proposed decomposition pathways and to quantify the kinetics of the process. A combination of thermal analysis and evolved gas analysis is recommended.

Thermal Analysis: Probing Stability and Energetics

2.1.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal stability, melting point, and decomposition onset temperature of FDNE.

-

Methodology:

-

Accurately weigh 2-5 mg of FDNE into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation: The resulting DSC curve will show endothermic peaks corresponding to phase transitions (e.g., melting) and exothermic peaks indicating decomposition. The onset temperature of the first major exotherm provides a measure of the thermal stability.

2.1.2 Thermogravimetric Analysis (TGA)

-

Objective: To monitor the mass loss of FDNE as a function of temperature, providing insights into the decomposition stages.

-

Methodology:

-

Place a precisely weighed sample (5-10 mg) of FDNE into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., inert nitrogen or argon) at a defined heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

-

Data Interpretation: The TGA curve will show distinct steps of mass loss, which can be correlated with the release of specific gaseous decomposition products.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

2.2.1 Coupled TGA-FTIR-MS (Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy - Mass Spectrometry)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of FDNE in real-time.

-

Methodology:

-

The TGA instrument is coupled to an FTIR spectrometer and a mass spectrometer via a heated transfer line.

-

As the FDNE sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR gas cell and the MS ion source.

-

FTIR spectra and mass spectra of the evolved gases are recorded simultaneously with the TGA data.

-

-

Data Interpretation: The FTIR spectra will identify functional groups of the gaseous products (e.g., C=O, N-O, H-F), while the mass spectrometer will provide the molecular weights and fragmentation patterns of the evolved species. This combined data allows for the unambiguous identification of decomposition products such as NO2, HF, HONO, CO, CO2, and various organic fragments.

Caption: Experimental workflow for investigating FDNE decomposition.

Computational Chemistry Approach

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to complement experimental findings by elucidating the reaction mechanisms at a molecular level.

Methodology

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) is a common choice for such systems.

-

Calculations:

-

Geometry Optimization: Optimize the ground state geometry of the FDNE molecule.

-

Transition State Search: For each proposed decomposition pathway (C-N homolysis, HF elimination, HONO elimination), locate the corresponding transition state structure.

-

Frequency Analysis: Perform frequency calculations to confirm that the ground state has all real frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Follow the reaction path from the transition state down to the reactants and products to ensure the correct connectivity.

-

Energy Calculations: Calculate the activation energies and reaction enthalpies for each pathway.

-

Expected Insights from Computational Studies

| Parameter | Insight Provided |

| Activation Energy (Ea) | The energy barrier for each decomposition pathway. The pathway with the lowest activation energy is kinetically favored. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is endothermic or exothermic. |

| Transition State Geometry | Provides a detailed picture of the bond-breaking and bond-forming processes at the molecular level. |

Data Synthesis and Mechanistic Elucidation

The final step in understanding the decomposition of FDNE is to synthesize the data from both experimental and computational investigations.

-

Correlation of Experimental and Computational Data: The experimentally identified decomposition products from TGA-FTIR-MS should correspond to the products predicted by the computationally favored decomposition pathways. For instance, the detection of HF would support the HF elimination pathway, while the observation of NO2 would be consistent with C-N bond homolysis.

-

Kinetic Analysis: The activation energies obtained from multi-heating-rate DSC experiments (using methods like Kissinger or Ozawa-Flynn-Wall) can be compared with the computationally derived activation barriers to further validate the proposed mechanisms.

-

Building a Comprehensive Model: By integrating all the data, a comprehensive decomposition mechanism can be constructed. This model should not only identify the primary initiation steps but also propose subsequent reactions of the initial products, leading to the final observed decomposition products.

Conclusion

The elucidation of the decomposition mechanism of this compound is paramount for predicting its stability, handling safety, and performance as a precursor in energetic formulations. The integrated experimental and computational approach outlined in this guide provides a robust framework for achieving this goal. By systematically investigating the plausible decomposition pathways, identifying the evolved products, and modeling the reaction energetics, researchers can build a comprehensive understanding of the complex chemistry governing the degradation of this important molecule. This knowledge will be invaluable for the rational design and development of next-generation energetic materials with enhanced safety and performance characteristics.

References

- Benchchem. This compound | High-Energy Material Synthon.

- Journal of Physical Chemistry A. (2011). Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies.

- Fayet, G., Rotureau, P., & Minisini, B. (2014). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 16(14), 6614–6622.

- Physical Chemistry Chemical Physics. (2002). Density functional study of the decomposition pathways of nitroethane and 2-nitropropane.

- WIPO Patentscope. (2019). Preparation method of 2-fluoro-2, 2-dinitroethanol.

- National Institutes of Health. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Thermal decomposition of 2-fluoroethanol: single pulse shock tube and ab initio studies - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. Density functional study of the decomposition pathways of nitroethane and 2-nitropropane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 2-Fluoro-2,2-dinitroethanol: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-2,2-dinitroethanol (FDNE), a pivotal fluorinated nitroalcohol that serves as a high-energy synthon in the development of advanced energetic materials. While not a primary explosive itself, its unique molecular structure, combining the high density and oxygen balance of geminal dinitro groups with the thermal stability conferred by a fluorine atom, makes it an invaluable precursor. This document details the historical context of its development, dissects modern high-yield synthetic methodologies with step-by-step protocols, and outlines its key physicochemical properties. Furthermore, it examines its primary applications as a building block for energetic plasticizers, binders, and novel pyrotechnic compositions, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers and professionals in organic chemistry, materials science, and drug development who require a comprehensive understanding of this specialized compound.

Introduction and Strategic Importance

This compound, with the chemical formula C₂H₃FN₂O₅, is a critical intermediate in energetic materials chemistry.[1] Its significance lies not in its standalone explosive power, but in its function as a molecular building block used to introduce the highly energetic fluorodinitromethyl [-C(F)(NO₂)₂] moiety into larger, more complex molecular architectures.[1] The strong electron-withdrawing nature of this group enhances the density and explosive performance of the resulting compounds.

The strategic value of this compound stems from several key attributes:

-

High Energy Content: The two nitro groups provide a significant source of chemical energy and contribute to a favorable oxygen balance in derivative compounds.

-

Enhanced Stability: The fluorine atom, vicinal to the dinitro groups, increases the thermal stability of the molecule compared to its non-fluorinated or trinitro analogues.

-

Synthetic Versatility: The primary alcohol functional group (-CH₂OH) provides a reactive handle for a wide range of subsequent chemical transformations, including esterification, etherification, and condensation reactions.

This guide will elucidate the synthesis and application of this compound, providing a foundational understanding for its use in next-generation materials.

Historical Context and Discovery

The development of this compound is intrinsically linked to the mid-20th-century pursuit of advanced high-energy materials for ordnance and propellant applications. While a singular discovery event is not well-documented in open literature, its existence and utility are evident in technical reports from military research institutions by the early 1960s. A 1963 report from the U.S. Naval Ordnance Laboratory details a laboratory method for preparing this compound via the hydrolysis of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), an energetic plasticizer.[2] This indicates that the compound was already a known and important chemical entity within the defense research community.

Further evidence of its established role is found in patent literature from the same era. A 1964 patent application for the preparation of FEFO lists this compound as a key reactant, solidifying its status as a foundational precursor.[3] These early methods often involved hazardous reagents, including elemental fluorine, which limited the compound's accessibility. The subsequent evolution of synthetic chemistry, particularly the development of selective electrophilic fluorinating agents, has led to the safer and more efficient production methods detailed in the following sections.

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. The most effective modern strategies focus on constructing a dinitroethanol salt, which is then fluorinated in the final step.

Overview of Synthetic Logic

Two primary retrosynthetic pathways dominate the preparation of this compound. The most common approach involves the synthesis of a 2,2-dinitroethanol salt intermediate followed by a selective fluorination. An alternative, though less direct, route involves the functionalization of a pre-assembled fluorodinitromethane unit.

Caption: Synthesis workflow starting from Barbituric Acid.

Protocol 2: Preparation via Hydrolysis of FEFO

An alternative laboratory-scale synthesis involves the reverse of the reaction used to create the energetic plasticizer FEFO. This method is useful for recovering the alcohol from its formal derivative.

Rationale for Experimental Choices:

-

Reversibility: The formation of formals from alcohols and formaldehyde is a reversible equilibrium. By manipulating conditions, the equilibrium can be shifted to favor the starting materials.

-

Acid Catalysis: The hydrolysis is catalyzed by acid (sulfuric acid).

-

Le Chatelier's Principle: The reaction is driven by heating the mixture, and the resulting this compound, being volatile, can be removed by distillation to drive the equilibrium toward the products. [2] Step-by-Step Experimental Protocol:

-

Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is mixed with sulfuric acid and water on an inert substrate like silica gel. [2]2. The mixture is heated to 130°C for 5 to 8 hours to effect hydrolysis. [2]3. The progress of the hydrolysis can be monitored by gas chromatography. [2]4. The product, this compound, is isolated from the reaction mixture by distillation. Recoveries are reported in the range of 80% to 95%. [2]

Physicochemical and Thermochemical Properties

A thorough understanding of the properties of this compound is essential for its safe handling and effective application in materials design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 17003-75-7 | |

| Molecular Formula | C₂H₃FN₂O₅ | [4] |

| Molecular Weight | 154.05 g/mol | [4] |

| Appearance | (Typically a liquid or low-melting solid) | Inferred |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Topological Polar Surface Area | 112 Ų | [4] |

| Complexity | 144 | [4] |

Note: Experimental physical properties such as melting point, boiling point, and density are not widely available in public-domain literature, reflecting the specialized nature of the compound.

The thermochemical properties, such as the standard enthalpy of formation, are critical for the computational design and performance prediction of new energetic materials derived from this synthon. [1]

Applications in Energetic Materials Science

The primary utility of this compound is as a versatile precursor for more complex, high-energy molecules.

Synthon for Energetic Plasticizers and Binders

This compound is a fundamental building block for energetic plasticizers, which are crucial components of modern plastic-bonded explosives (PBXs) and solid rocket propellants. These plasticizers must be energetically compatible with the explosive fill while providing the necessary mechanical properties. The reaction of two equivalents of this compound with one equivalent of formaldehyde yields bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), a widely used energetic plasticizer. [3]

Precursor for Environmentally-Benign Pyrotechnics

There is significant research interest in developing environmentally friendly pyrotechnic compositions that avoid heavy metals. This compound serves as a precursor in this area. For example, it reacts with boron oxide to form trinitroethyl borates. [1]These borate complexes are being investigated for their application as green-light-emitting compositions in pyrotechnics, offering a more ecologically sound alternative to traditional materials. [1]

Caption: Key applications of this compound as a high-energy synthon.

Safety, Handling, and Toxicology

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found. The following assessment is based on its chemical structure and data from analogous compounds.

Inferred Hazard Assessment

-

Explosive Hazard: The presence of two nitro groups on a single carbon (a gem-dinitro moiety) classifies this compound as an energetic material. It should be treated as potentially explosive and sensitive to shock, friction, and heat. Accidental release measures should prioritize the removal of all ignition sources, and non-sparking, explosion-proof equipment should be used. [5]* Toxicity: Simple fluorinated alcohols like 2-fluoroethanol are known to be highly toxic. [6][7]2-Fluoroethanol metabolizes in the body to fluoroacetate, a potent inhibitor of the citric acid cycle. [6]While the metabolism of FDNE is not documented, it is prudent to assume it is highly toxic via inhalation, ingestion, and dermal absorption. Severe effects, including respiratory failure, may occur. [6][8]

Recommended Handling Procedures

All work with this compound must be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood or glovebox designed for handling energetic materials. [5][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [7] * Skin Protection: Wear chemical-impermeable gloves (e.g., neoprene), a flame-retardant lab coat, and full-body protective clothing. [8][9] * Respiratory Protection: If there is a risk of aerosol or vapor inhalation, use a full-face respirator with appropriate cartridges for organic vapors and particulates. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, segregated from incompatible materials, heat, and ignition sources. [5]The storage area should be designed for explosive materials.

-

Conclusion

This compound stands as a specialized yet highly significant compound in the field of energetic materials. Its history is rooted in defense research, but its future applications may extend to more environmentally conscious technologies like lead-free pyrotechnics. The development of safer, high-yield synthetic routes using modern fluorinating agents has made this valuable synthon more accessible for research and development. A comprehensive understanding of its synthesis, properties, and stringent safety requirements is paramount for any professional seeking to leverage its unique chemical characteristics for the design of next-generation materials.

References

-

Preparation method of 2-fluoro-2, 2-dinitroethanol . WIPO Patentscope (CN109896959). [Link]

-

Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol . Defense Technical Information Center. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 17003-75-7 Name: this compound . X'ian Kono Chem Co.,Ltd. [Link]

-

Hydrolysis of Bis(2-Fluoro-2,2-Dinitroethyl) formal. Laboratory Method of Preparation of this compound . Defense Technical Information Center. [Link]

- Bis(2-fluoro-2,2-dinitroethyl) formal preparation.

-

2-Fluoroethanol . Wikipedia. [Link]

-

2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS . Loba Chemie. [Link]

-

2 2 Difluoroethanol Manufacturer and Supplier . LECRON SHARE. [Link]

-

Cas 17003-75-7,this compound . LookChem. [Link]

-

2,2-difluoro-2-nitroethanol | CAS#:3766-88-9 . Chemsrc. [Link]

-

Michael reactions of this compound and 2,2-dinitropropanol with olefinic and acetylenic acceptors . ACS Publications (The Journal of Organic Chemistry). [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas . National Institutes of Health (NIH). [Link]

-

2-nitroethanol . Organic Syntheses Procedure. [Link]

-

Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol . MDPI. [Link]

-

Fluoroalkane synthesis by fluorination or substitution . Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17003-75-7 Name: this compound [xixisys.com]

- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-2,2-dinitroethanol (CAS Number: 17003-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2,2-dinitroethanol, identified by the CAS number 17003-75-7, is a significant fluorinated nitroalcohol that serves as a crucial precursor in the synthesis of advanced energetic materials.[1] Its unique molecular structure, featuring a fluorine atom and two nitro groups attached to the same carbon, imparts a high degree of reactivity and energy content.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, hazards, and potential, albeit theoretical, relevance in the field of drug development. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for safe handling, synthesis, and exploration of this versatile chemical compound.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dinitro-2-fluoroethanol, FDNE | [3][4] |

| CAS Number | 17003-75-7 | [1] |

| Molecular Formula | C₂H₃FN₂O₅ | [1] |

| Molecular Weight | 154.05 g/mol | [1] |

| Boiling Point | 62-64 °C at 2 Torr | [2] |

| Density | 1.6894 g/cm³ (estimate) | [2] |

| pKa | 11.14 ± 0.10 (Predicted) | [5] |

Hazards and Safety Considerations

The presence of two nitro groups and a fluorine atom in this compound's structure indicates significant potential hazards that necessitate stringent safety protocols.

Explosive and Reactive Hazards

This compound is classified as a potentially explosive vesicant.[6] The high nitrogen and oxygen content from the nitro groups contributes to its energetic nature, making it sensitive to external stimuli such as impact, friction, heat, or shock.[7] Its decomposition can be rapid and exothermic, potentially leading to detonation. Thermal analysis of similar energetic plasticizers shows decomposition peak temperatures that are critical to consider for safe handling.[8] The decomposition of fluorinated organic compounds can produce hazardous gases such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides (NOx).[1]

Due to its energetic properties, handling and storage of this compound require specialized facilities and protocols common for energetic materials.[9][10] This includes the use of appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound away from incompatible materials, heat, and ignition sources.

Toxicological Profile

-